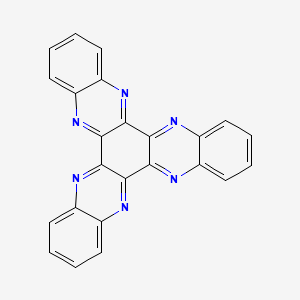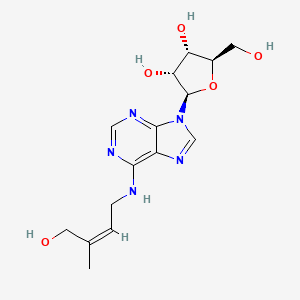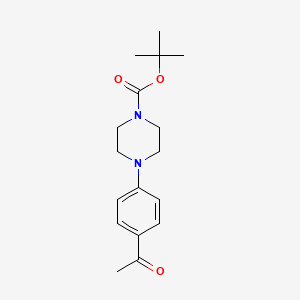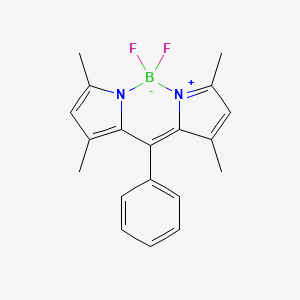
5,6,11,12,17,18-六氮杂三萘
描述
Synthesis Analysis
The synthesis of 5,6,11,12,17,18-Hexaazatrinaphthylene involves a simple and catalyst-free nucleophilic substitution reaction . This process was used to develop two solution-processable deep-red thermally activated delayed fluorescence emitters based on a 5,6,11,12,17,18-hexaazatrinaphthylene acceptor core .Molecular Structure Analysis
The crystal structure of 2,3,8,9,14,15-hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene has been determined by X-ray diffraction . This reveals a molecular structure in good agreement with that predicted by density functional theory (DFT) calculations and pi-stacking with an average spacing between adjacent molecular planes of 3.18 A .Chemical Reactions Analysis
5,6,11,12,17,18-Hexaazatrinaphthylene has been used as a core for the development of thermally activated delayed fluorescence emitters . These emitters were developed through a simple and catalyst-free nucleophilic substitution reaction .科学研究应用
分子和晶体结构
5,6,11,12,17,18-六氮杂三萘 (HATN) 衍生物在其晶体结构中表现出显着的 π-π 堆叠,如在六甲基和六苯基 HATN 衍生物中观察到的。这种堆叠在这些分子的堆积中起着至关重要的作用 (Fangmann、Schmidtmann 和 Beckhaus,2018 年)。
发射和电化学特性
HATN 荧光团的不同扭曲角导致其发射和电化学特性的可测量变化。这意味着在光电和材料科学中的潜在应用 (Choudhary 等人,2014 年)。
电子传输特性
HATN 衍生物显示出有希望的电子传输特性。固态电离势和电子亲和力表明作为电子传输材料的潜在应用,特别是在有机电子学中 (Barlow 等人,2007 年)。
表面组装
HATN 及其衍生物在 Au(111) 电极上表现出受控组装。此特性对于开发设计者二维结构至关重要,在纳米技术和表面科学中具有应用 (Xu 等人,2007 年)。
纳米多孔网络聚合物
包含 HATN 的纳米多孔网络聚合物表现出高 BET 表面积,并具有作为吸附剂和催化剂载体的潜力。这使得它们适用于环境和催化应用 (Budd 等人,2003 年)。
微波辅助合成
基于 HATN 的树状结构的微波辅助有机合成 (MAOS) 突出了合成这些化合物的多功能性,可能导致在材料科学中的应用 (García Velázquez、Luque 和 Ravelo,2020 年)。
光学和电子研究
HATN 及相关化合物的振动光谱和量子化学研究提供了对其光谱性质的见解,这对于在材料化学和光子学中的应用至关重要 (Gordon、David 和 Walsh,2009 年)。
作用机制
Target of Action
Diquinoxalino[2,3-a:2’,3’-c]phenazine, also known as 5,6,11,12,17,18-Hexaazatrinaphthylene, is a compound with a large π-conjugation skeleton . It has been used in the development of luminescent metal-organic frameworks (LMOFs) and organic cathodes . The primary targets of this compound are the electron-accepting building blocks in these structures .
Mode of Action
The compound interacts with its targets through a process known as Knoevenagel polymerization . This interaction extends the π-conjugated system, enhancing the electrochemical stability, conductivity, and reversible capacity of the resulting structure . In addition, the compound exhibits thermally activated delayed fluorescence .
Biochemical Pathways
The compound’s interaction with its targets affects the electron transfer pathways in the structures it is incorporated into . This results in enhanced electrochemical performance, as evidenced by the ultrahigh capacity exhibited by structures incorporating this compound .
Result of Action
The result of the compound’s action is the creation of structures with enhanced electrochemical performance . For example, in the case of LMOFs, the compound’s action results in structures with high luminescence quenching constants and detection limits .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH . For instance, the compound has been shown to possess excellent thermal and pH stabilities . Furthermore, the compound’s insolubility in water contributes to its high capacity retention .
属性
IUPAC Name |
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N6/c1-2-8-14-13(7-1)25-19-20(26-14)22-24(30-18-12-6-5-11-17(18)28-22)23-21(19)27-15-9-3-4-10-16(15)29-23/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBHNEZMQMERHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=NC5=CC=CC=C5N=C4C6=NC7=CC=CC=C7N=C6C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)

![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)





